Product packaging for D-Leucine Methyl Ester Hydrochloride(Cat. No.:CAS No. 5845-53-4)

D-Leucine Methyl Ester Hydrochloride

Cat. No.: B555952
CAS No.: 5845-53-4
M. Wt: 315.4 g/mol
InChI Key: URKWHOVNPHQQTM-HNNXBMFYSA-N
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Description

Significance of D-Amino Acid Derivatives in Contemporary Chemical and Biological Systems

For many years, L-amino acids were considered the exclusive building blocks of proteins and peptides in living organisms. However, the discovery and continued investigation of D-amino acids and their derivatives have revealed their crucial roles in a multitude of biological functions and their potential as components of bioactive molecules. D-amino acids are now known to be present in organisms ranging from bacteria to humans, where they are involved in processes such as neurotransmission, bacterial cell wall synthesis, and regulation of enzyme activity.

The incorporation of D-amino acid derivatives into peptides can confer remarkable properties. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to a longer half-life in biological systems. This enhanced stability is a highly desirable attribute in the development of peptide-based drugs. Furthermore, the specific stereochemistry of D-amino acid derivatives can lead to unique conformational structures in peptides, which can result in novel biological activities or improved binding affinity to therapeutic targets.

Overview of Principal Research Trajectories for D-Leucine Methyl Ester Hydrochloride in Scholarly Literature

Scholarly research has primarily focused on the application of this compound in three main areas: as a building block in peptide synthesis, as a chiral precursor in asymmetric synthesis, and as a tool in metabolic and enzymatic studies.

Peptide Synthesis:

This compound is a readily available and versatile building block for the synthesis of peptides containing D-leucine. The methyl ester group serves as a convenient protecting group for the carboxylic acid functionality, allowing for the selective formation of peptide bonds at the amino group. Its hydrochloride salt form often improves solubility and stability.

Rese rsc.orgarchers have utilized this compound in the synthesis of a variety of peptides with potential therapeutic applications. For example, the incorporation of D-leucine can enhance the stability of antimicrobial peptides, making them more effective against drug-resistant bacteria. It ha orientjchem.orgs also been employed in the synthesis of conotoxins, a class of neurotoxic peptides from cone snails that are of interest for the development of new analgesics and other drugs targeting ion channels.

Ch researchgate.netnih.goviral Pool Synthesis:

The inherent chirality of this compound makes it a valuable starting material in the "chiral pool" approach to asymmetric synthesis. This strategy utilizes readily available enantiopure natural products to construct complex chiral molecules. This compound provides a scaffold with a defined stereocenter, which can be elaborated through various chemical transformations to produce a wide range of enantiomerically pure compounds, including alkaloids and other natural products.

Me nih.govtabolic and Enzymatic Studies:

The study of D-amino acid metabolism is a growing field of research. While the metabolic pathways of L-amino acids are well-established, the fate of D-amino acids in various organisms is less understood. This compound can be used as a probe to investigate the enzymes involved in D-amino acid metabolism, such as D-amino acid oxidase. Under nih.govresearchgate.netstanding these pathways is crucial for elucidating the physiological and pathological roles of D-amino acids. Furthermore, the stereospecificity of enzymes can be explored using substrates like this compound to understand how enzymes recognize and process different stereoisomers.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₆ClNO₂
Molecular Weight 181.66 g/mol
Appearance White to off-white crystalline powder
Melting Point 145 - 149 °C
Optical Rotation [α]²⁰/D −12 ± 1°, c = 1 in 1 N HCl

Interactive Data Table: Spectroscopic Data

Spectroscopy Type Key Features
¹H NMR Data available in spectral databases.
spectrabase.com¹³C NMRData available in spectral databases.
spectrabase.comInfrared (IR)Conforms to standard spectra.
thermofisher.comMass Spectrometry (MS)Data available in spectral databases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO4 B555952 D-Leucine Methyl Ester Hydrochloride CAS No. 5845-53-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-amino-4-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODCBMODXGJOKD-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5845-53-4
Record name methyl (2R)-2-amino-4-methylpentanoate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of D Leucine Methyl Ester Hydrochloride

Established Synthetic Pathways for D-Leucine Methyl Ester Hydrochloride

The primary methods for synthesizing this compound involve the direct esterification of D-leucine or the conversion from protected D-leucine derivatives. These routes are well-documented and widely employed in both academic and industrial settings.

Esterification Reactions of D-Leucine Precursors

The most direct approach to this compound is the esterification of the carboxylic acid group of D-leucine in the presence of methanol (B129727).

Direct esterification, often based on the Fischer-Speier esterification method, involves treating the amino acid with methanol in the presence of an acid catalyst. The resulting product is the hydrochloride salt of the amino acid methyl ester.

Common reagents and protocols include:

Thionyl Chloride (SOCl₂): A widely used and effective reagent for this transformation. nih.govresearchgate.net D-leucine is suspended in methanol, and thionyl chloride is added, typically at low temperatures (e.g., -5 to 0 °C) to control the initial exothermic reaction, followed by heating at reflux. researchgate.netchemicalbook.com This method is efficient, often providing high yields, as the reaction generates hydrochloric acid in situ, which catalyzes the esterification and forms the final hydrochloride salt. chemicalbook.com

Acid Catalysts: Protic acids such as gaseous hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH) are also used to catalyze the esterification. nih.govresearchgate.net The process generally involves bubbling dry HCl gas through a solution of D-leucine in methanol or refluxing the solution with a catalytic amount of a non-volatile acid like H₂SO₄. researchgate.net

These methods, while effective, can present challenges such as harsh reaction conditions, safety concerns related to the handling of reagents like thionyl chloride, and potentially tedious workup procedures. nih.govresearchgate.net

A more modern and convenient approach utilizes trimethylchlorosilane (TMSCl) as both the catalyst and the source of the chloride counter-ion. nih.govresearchgate.net This method has gained favor due to its mild reaction conditions, operational simplicity, and good to excellent yields. nih.gov

The general procedure involves the slow addition of TMSCl to a suspension of D-leucine in methanol at room temperature. nih.gov The reaction is typically stirred for 12 to 24 hours, after which the solvent is removed by rotary evaporation to yield the product directly. nih.gov The TMSCl reacts with methanol to generate HCl in situ, which protonates the amino group and catalyzes the esterification of the carboxylic acid.

A key advantage of the TMSCl/MeOH system is its convenience compared to other methods. nih.gov For instance, it avoids the need for strict temperature control required for thionyl chloride reactions and eliminates the necessity of handling gaseous HCl. nih.gov Research has shown that yields obtained with the TMSCl/MeOH system are often comparable to or higher than those from traditional methods. nih.govresearchgate.net

MethodReagent(s)Typical Yield for Leucine (B10760876) Methyl Ester HClReference(s)
TMSCl Method TMSCl, Methanol95% nih.gov
HCl Gas Method HCl (gas), Methanol92% nih.govresearchgate.net
Thionyl Chloride Method SOCl₂, MethanolNot specified for Leucine, but generally good to excellent yields for other amino acids. nih.govresearchgate.net

This table presents comparative yield data for the synthesis of Leucine Methyl Ester Hydrochloride using different direct esterification methods.

Conversion from D-Leucine Derivatives and Analogues

An alternative synthetic strategy involves a multi-step sequence that begins with an N-protected D-leucine derivative. nih.govresearchgate.net This approach is particularly common in peptide synthesis where precise control over reactive functional groups is paramount. chemimpex.com The typical sequence is N-protection, followed by esterification, and finally deprotection of the amino group. nih.govresearchgate.net

N-Protection: The amino group of D-leucine is first protected with a suitable protecting group, most commonly the tert-butoxycarbonyl (Boc) group, to form Boc-D-leucine. This prevents the amino group from undergoing unwanted side reactions.

Esterification: The carboxylic acid of the N-protected D-leucine is then esterified. This can be achieved using various standard esterification methods. The resulting intermediate is an N-protected D-leucine methyl ester (e.g., Boc-D-leucine methyl ester).

Deprotection: The final step is the removal of the N-protecting group to liberate the free amine, which is concurrently protonated to form the hydrochloride salt. For the Boc group, this is typically accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) or, more directly, with a solution of hydrogen chloride in an organic solvent like dioxane, diethyl ether, or methanol. reddit.comfishersci.co.uk Using HCl in the deprotection step directly yields the desired this compound. reddit.com

Studies have demonstrated the successful deprotection of N-Boc amino acid methyl esters without affecting the ester functionality, highlighting the viability of this pathway. researchgate.netmdpi.com For instance, the TMSCl/methanol system can also be employed to directly transform N-Boc-α-amino acids into their unprotected methyl ester hydrochlorides in a single step. nih.gov

Advanced Synthetic Strategies and Novel Reagent Applications in this compound Synthesis

Progress in synthetic organic chemistry continues to provide more refined methods for preparing chiral molecules like this compound, with a strong emphasis on controlling their three-dimensional structure.

Stereoselective Synthesis Approaches and Enantiomeric Purity Control

The primary goal in synthesizing an enantiopure compound like this compound is to prevent racemization—the formation of the unwanted L-enantiomer. The stereochemical integrity of the final product is critical for its applications in areas like peptide synthesis and pharmaceutical development.

The most straightforward strategy to ensure high enantiomeric purity is to start with enantiomerically pure D-leucine and employ synthetic methods known to minimize racemization. nih.gov The direct esterification methods described, such as those using thionyl chloride or TMSCl, are generally considered to have a low risk of racemization when performed under appropriate conditions. nih.gov One report on the synthesis of d-alanine (B559566) methyl ester hydrochloride using thionyl chloride noted an optical purity of 99.8% or more, indicating the stereoretentive nature of the reaction.

Should a racemic or enantiomerically-impure mixture of leucine be used as the starting material, a resolution step would be necessary. This often involves forming diastereomeric salts with a pure chiral resolving agent, which can then be separated by physical means like crystallization.

Verification of the enantiomeric purity of the final product is a critical quality control step. Modern analytical techniques are employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) being a primary method. More advanced methods, such as chiral HPLC coupled with mass spectrometry (HPLC-ESI-MS/MS), allow for the rapid and accurate determination of amino acid chiral purity.

Enzymatic Synthesis and Biocatalysis for this compound

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis for producing optically pure compounds. Enzymes, operating under mild conditions, can exhibit high chemo-, regio-, and enantioselectivity. For the production of D-leucine methyl ester, enzymatic strategies primarily revolve around the kinetic resolution of a racemic mixture of D,L-leucine methyl ester.

Proteases, a class of enzymes that typically catalyze the hydrolysis of peptide bonds, can also be employed for the synthesis and modification of amino acid esters. The ability of some proteases to catalyze ester hydrolysis with high optical purity is a key strategy for obtaining D-amino acid esters. nih.gov For instance, in a racemic mixture of D,L-leucine methyl ester, a specific protease can selectively hydrolyze the L-enantiomer (L-leucine methyl ester) into L-leucine. This leaves the D-leucine methyl ester unreacted, allowing for its separation and purification. nih.gov The efficiency of such resolutions is highly dependent on the choice of enzyme, pH, and solvent system. Four common proteases used in such co-oligomerizations are papain, bromelain, α-chymotrypsin, and protease SG. acs.org Furthermore, certain lysosomal thiol proteases, such as dipeptidyl peptidase I, have been shown to act on leucyl-leucine (B1605453) methyl ester, demonstrating the capacity of these enzymes to process leucine ester derivatives. nih.gov

Enantioselective hydrolysis is the most common enzymatic method for resolving racemic amino acid esters. This process takes advantage of an enzyme's stereopreference to act on only one enantiomer in a racemic mixture.

Enantioselective Hydrolysis: A prominent example of an effective biocatalyst for this purpose is the immobilized lipase (B570770) from Candida antarctica (often known as Novozym 435). While a specific study on D-leucine methyl ester is not detailed, the principle has been successfully demonstrated with analogous substrates like D,L-phenylglycine methyl ester. nih.gov In such a system, the lipase selectively catalyzes the hydrolysis of the L-ester to the corresponding L-amino acid, leaving the D-ester (e.g., D-leucine methyl ester) untouched. nih.govnih.gov This allows for the recovery of the D-ester with high enantiomeric excess. The reaction conditions, including pH, temperature, and the presence of co-solvents like ionic liquids, can be optimized to maximize both the reaction rate and the enantioselectivity. nih.gov

Transesterification: In addition to hydrolysis, enzymes can catalyze transesterification reactions. This involves the exchange of the alcohol moiety of an ester. While less common for resolution of the primary amino acid ester, it is a key reaction in modifying the ester group for subsequent synthetic steps, with the enzyme ensuring the stereochemical integrity of the chiral center is maintained.

Enzyme ClassExample EnzymeTypical ReactionOutcome for D-Leucine Methyl Ester
Lipase Candida antarctica Lipase B (Novozym 435)Enantioselective HydrolysisSelective hydrolysis of L-leucine methyl ester, leaving optically pure D-leucine methyl ester. nih.govnih.gov
Protease α-Chymotrypsin, PapainEnantioselective Hydrolysis/SynthesisCatalyzes hydrolysis of L-esters or can be used in peptide synthesis. acs.org
Acylase Acylase IEnantioselective Hydrolysis of N-Acyl derivativesHydrolyzes N-acyl-L-amino acids, a related method for chiral resolution. harvard.edu

Derivatization and Functionalization Reactions of this compound

The amine and ester functionalities of this compound make it a versatile substrate for a wide array of chemical modifications, enabling its incorporation into more complex molecules.

In peptide synthesis, the protection of the α-amino group is a critical step to prevent self-polymerization and to ensure that coupling occurs at the desired carboxyl group. this compound can be readily N-protected using various standard protecting groups.

Common N-Protecting Groups:

Boc (tert-butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. It is stable under a wide range of conditions but is easily removed with mild acids.

Fmoc (9-fluorenylmethyloxycarbonyl): Introduced using Fmoc-Cl or Fmoc-OSu. This group is stable to acid but is cleaved under mild basic conditions, typically with piperidine.

Deprotection Strategies: The removal of these protecting groups is a fundamental step after the desired chemical modification or coupling has been achieved.

Boc Deprotection: Typically accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). orientjchem.org Studies on N-Boc-L-leucine methyl ester showed that steric hindrance from the branched side chain could lead to slightly longer deprotection times compared to amino acids with smaller side chains. researchgate.net

Fmoc Deprotection: A novel procedure for deprotecting the carboxyl group of N-Fmoc-amino acid methyl esters involves using an aluminium trichloride/N,N-dimethylaniline reagent system. researchgate.net

Protecting GroupAbbreviationProtection ReagentDeprotection Conditions
tert-butyloxycarbonylBocDi-tert-butyl dicarbonateTrifluoroacetic acid (TFA) orientjchem.orgresearchgate.net
9-fluorenylmethyloxycarbonylFmocFmoc-chloride (Fmoc-Cl)Piperidine in DMF researchgate.net
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic Hydrogenolysis (H₂/Pd)

This compound is an essential building block for constructing larger, complex molecules, including peptides and polymers. The hydrochloride salt is typically neutralized in situ with a non-nucleophilic base like triethylamine (B128534) (TEA) or N-methylmorpholine (NMM) to free the amine for reaction. orgsyn.org

A specific example illustrating the use of the enantiomer, L-leucine methyl ester hydrochloride, is in the synthesis of a novel, oxidatively degradable poly(diacylhydrazine). mdpi.comresearchgate.net The synthesis involves a two-step process:

Acylation: L-leucine methyl ester hydrochloride is first acylated by terephthaloyl chloride to produce terephthaloyl bis(L-leucine methyl ester). mdpi.com

Polymerization: This intermediate undergoes hydrazination to yield a bishydrazide monomer, which is then polymerized through oxidative coupling to form the final poly(diacylhydrazine). mdpi.comnih.gov

This polymer exhibits high thermal and chemical stability but can be rapidly decomposed on-demand by sodium hypochlorite (B82951) into its monomeric carboxylic acid and nitrogen gas. mdpi.comresearchgate.netnih.gov This general synthetic strategy could be applied to this compound to create the corresponding chiral polymer.

More broadly, D-leucine methyl ester is used in standard peptide coupling reactions. This involves activating the carboxylic acid of an N-protected amino acid and reacting it with the free amine of the D-leucine methyl ester. Common coupling reagents facilitate this amide bond formation. orgsyn.orgpeptide.com

Coupling ReagentAbbreviationDescription
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochlorideEDC·HClA water-soluble carbodiimide, often used with NHS or HOBt to suppress racemization. nih.gov
O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphateHBTUAn aminium-based reagent known for high efficiency and low racemization, especially with HOBt. peptide.com
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyAOPA phosphonium-based reagent, particularly effective for sterically hindered couplings. peptide.com

The coordination chemistry of α-amino acid esters with transition metals is an area of active research. D-leucine methyl ester can act as a ligand, coordinating to metal centers primarily through its nitrogen and oxygen atoms.

Studies on the L-enantiomer have shown that leucine methyl ester reacts with high-valent transition metal halides. For example, the reaction of L-leucine methyl ester with niobium pentachloride (NbCl₅) or tantalum pentachloride (TaCl₅) results in the formation of ionic coordination compounds. rsc.org In these complexes, the leucine methyl ester acts as a neutral O-donor ligand, coordinating through the carbonyl oxygen atom. The resulting products have the general formula [MCl₄L₂][MCl₆], where M is Nb or Ta, and L is the leucine methyl ester ligand. rsc.org

In another example, L-leucine methyl ester was coupled to a functionalized chlorido-gold(I)-phosphane complex. nih.gov The reaction, facilitated by the EDC·HCl/NHS coupling strategy, forms an amide bond between the amine of the leucine ester and the carboxylic acid on the phosphine (B1218219) ligand. This demonstrates how the amino acid ester can be used to tag metal complexes, potentially for applications in bioinorganic chemistry or catalysis. nih.gov Computational studies have also explored the chelating ability of leucine towards ions like Fe(II), Fe(III), Cu(I), and Cu(II), noting that coordination is most favorable at the two oxygen atoms of the carboxylate group. nih.gov

Metal PrecursorLeucine DerivativeResulting Complex TypeReference
NbCl₅ / TaCl₅L-Leucine methyl esterIonic Coordination Compound: [MCl₄(L-Leu-OMe)₂][MCl₆] rsc.org
(p-HOOC(C₆H₄)PPh₂)AuClL-Leucine methyl esterAmino acid tagged gold(I)-phosphine complex nih.gov
Fe(III) / Cu(II) ionsL-LeucineChelated metal-amino acid complex nih.gov

Applications of D Leucine Methyl Ester Hydrochloride in Advanced Organic Synthesis

D-Leucine Methyl Ester Hydrochloride as a Chiral Building Block

Chiral building blocks are foundational components in asymmetric synthesis, valued as intermediates for producing natural products and pharmaceuticals. this compound functions as an exemplary chiral building block, providing a reliable source of a specific stereocenter that can be incorporated into larger, more complex molecular frameworks. mdpi.com The presence of the isobutyl side chain, along with the amine and ester functionalities, allows for a variety of subsequent chemical transformations, enabling chemists to build molecular complexity from a defined chiral starting point. A facile and common method for its preparation involves the esterification of D-leucine with methanol (B129727), often facilitated by reagents like trimethylchlorosilane or thionyl chloride, which yields the corresponding methyl ester hydrochloride in good to excellent yields under mild conditions. mdpi.com

The use of naturally occurring building blocks like amino acid derivatives offers a powerful strategy for constructing complex molecular scaffolds with a high degree of stereochemical control. nih.gov The D-leucine methyl ester scaffold can be elaborated through various synthetic operations to create intricate, sp³-rich architectures that are of interest in drug discovery. nih.gov For instance, strategies involving organocatalysis have been developed for the enantioselective synthesis of unnatural α-alkyl amino acid esters, where a leucine (B10760876) methyl ester derivative was prepared with a high enantiomeric excess (ee) of 94%. nih.gov Such methodologies demonstrate how the inherent chirality of the leucine core can be preserved and extended during the construction of more substituted and complex products. The D-leucine framework can serve as the foundation for multi-step syntheses, where its side chain and backbone are methodically functionalized to access novel tricyclic or polycyclic systems with precisely controlled stereochemistry.

The incorporation of D-amino acids into synthetic molecules is a well-established strategy for creating analogues of natural products with modified biological properties, such as enhanced stability or altered target affinity. This compound is a key precursor in this area. A notable application is in the synthesis of novel diaryl-substituted pyrazolo[3,4-d]pyrimidines, which have been investigated as potential antitumor agents. acs.org In a specific study, researchers conjugated various chiral amino acids to a pyrazolo[3,4-d]pyrimidine core. acs.org The resulting compound incorporating D-leucine demonstrated slightly higher antiproliferative activity against certain cancer cell lines compared to its L-leucine counterpart, underscoring the critical role that stereochemistry plays in biological function and the value of D-leucine derivatives in medicinal chemistry. acs.org

Role as a Chiral Auxiliary and Directing Group in Asymmetric Induction

Beyond its role as a structural component, this compound can function as a chiral auxiliary. In this capacity, it is temporarily attached to a prochiral molecule to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be cleaved and removed. This approach leverages the steric and electronic properties of the D-leucine moiety to induce asymmetry in a predictable manner.

The principle of diastereoselective reactions mediated by chiral molecules is evident in the field of chiral recognition. Studies using glucose-based crown ether receptors have demonstrated the ability to selectively bind amino acid methyl esters in organic solvents. nih.gov The binding affinity and enantioselectivity of these host-guest interactions are highly dependent on the structure of the amino acid ester's side chain. nih.gov In the case of leucine methyl ester, the steric bulk of the isobutyl side chain, being one CH₂ group further from the chiral center compared to valine, results in a specific level of enantioselectivity in binding. nih.gov This lower enantioselectivity for leucine compared to valine highlights how the D-leucine structure can mediate diastereomeric interactions, a fundamental principle in asymmetric induction. nih.gov

Table 1: Binding Affinities and Enantioselectivity of a Glucose-Based Receptor with Various Amino Acid Methyl Esters in CDCl₃. nih.gov
Amino Acid Methyl Ester GuestBinding Affinity for L-enantiomer (Kₐˡ in M⁻¹)Binding Affinity for D-enantiomer (Kₐᵈ in M⁻¹)Enantioselectivity (Kₐˡ/Kₐᵈ)
Valine14604103.6 : 1
Leucine12505002.5 : 1
tert-Leucine5201005.2 : 1

A sophisticated application of D-leucine methyl ester is its incorporation into the structure of chiral catalysts. By integrating the D-leucine motif into a ligand scaffold, its chiral environment can be used to influence the stereochemical outcome of a metal-catalyzed reaction. Researchers have designed and synthesized novel amino acid-derived axially chiral biaryl phosphine (B1218219) ligands for this purpose. acs.org In one study, a leucine-derived ligand, (Rₐ, S)-L11, was synthesized and employed in a palladium-catalyzed desymmetrizing cross-coupling reaction. acs.org This catalyst demonstrated exceptional performance, achieving high enantioselectivity. acs.org The additional stereocenter from the leucine moiety was found to enhance the stereoselectivity engendered by the ligand's axially chiral backbone. acs.org

Table 2: Performance of Leucine-Derived Chiral Ligand in Asymmetric Desymmetrization. acs.org
LigandAmino Acid OriginYield (%)Enantiomeric Ratio (er)
(Rₐ, S)-L8Alanine (B10760859)7695.5 : 4.5
(Rₐ, S)-L9Valine8590.5 : 9.5
(Rₐ, S)-L11Leucine8897.5 : 2.5

Integration into Peptide and Peptidomimetic Synthesis

This compound is a crucial reagent in the synthesis of peptides and peptidomimetics. chemimpex.comcreative-peptides.com The incorporation of non-natural D-amino acids is a primary strategy to overcome the limitations of natural peptides as therapeutic agents, such as their high conformational flexibility and susceptibility to cleavage by proteases. nih.gov The presence of a D-amino acid can induce specific secondary structures, like beta-turns, and renders the adjacent peptide bond resistant to enzymatic degradation. nih.gov

Standard peptide coupling procedures, such as those using carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (1-hydroxybenzotriazole), are used to incorporate the D-leucine methyl ester into a growing peptide chain. acs.org It can be used in both solution-phase and solid-phase peptide synthesis. sigmaaldrich.comorgsyn.org Furthermore, D-leucine derivatives are used to construct peptidomimetics, including cyclic structures like 2,5-diketopiperazines, which are formed from the cyclization of a dipeptide precursor. acs.org These scaffolds are of significant interest as they offer improved metabolic stability and oral bioavailability compared to their linear peptide counterparts.

Solution-Phase Peptide Synthesis Methodologies Incorporating this compound

Solution-phase peptide synthesis (SPPS) remains a valuable technique for the large-scale production of peptides. thieme-connect.de In this method, the coupling of amino acids or peptide fragments occurs in a homogeneous solution. This compound serves as a crucial component for the introduction of a D-leucine residue at the C-terminus of a peptide segment. The methyl ester protects the carboxylic acid functionality, while the hydrochloride salt ensures the amine group is available for peptide bond formation after neutralization.

A common strategy involves the coupling of an N-protected amino acid with this compound in the presence of a coupling agent and a base. For instance, the coupling of N-Boc-protected amino acids with leucine methyl ester has been demonstrated using various coupling agents, with the reaction proceeding efficiently in solvents like dichloromethane (B109758) (DCM). nih.gov The choice of coupling reagent is critical to prevent racemization and achieve high yields.

Detailed research has explored the synthesis of dipeptides using L-leucine methyl ester hydrochloride, and these methodologies are directly applicable to its D-enantiomer. For example, the use of titanium tetrachloride (TiCl4) as a coupling promoter in pyridine (B92270) has been shown to be effective. mdpi.com Microwave-assisted synthesis has also emerged as a rapid and efficient method for dipeptide formation. mdpi.com

Table 1: Examples of Solution-Phase Dipeptide Synthesis using Leucine Methyl Ester Hydrochloride Analogs

N-Protected Amino AcidCoupling ConditionsProductYield (%)Reference
N-Fmoc-PhenylalanineTiCl4, Pyridine, Microwave (40°C, 5 min)N-Fmoc-Phe-Ala-OMe92 mdpi.com
N-Fmoc-L-Tyr(OtBu)-OHTiCl4, Pyridine, Microwave (40°C, 20 min)N-Fmoc-L-Tyr(OtBu)-Gly-OMe85 mdpi.com
N-Boc-PhenylalanineT3P®, DCM, RT, 10 minN-Boc-Phe-Leu-OMe>95 nih.gov
N-Boc-Arg(Z)₂-OHTiCl4, Pyridine, Microwave (40°C, 40 min)N-Boc-Arg(Z)₂-Ala-OMe83 mdpi.com

This table presents data for the synthesis of dipeptides using L-leucine methyl ester hydrochloride and other amino acid methyl esters, demonstrating the general applicability of these methods to this compound.

Solid-Phase Peptide Synthesis Methodologies with this compound

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptides on a solid support. mdpi.com The incorporation of D-amino acids, such as D-leucine, is a common strategy to enhance peptide stability against enzymatic degradation and to modulate biological activity. nih.gov While D-leucine is typically introduced as an N-Fmoc protected derivative in standard SPPS protocols, this compound can be utilized in fragment condensation strategies on the solid phase.

In a fragment-based approach, a peptide segment containing a C-terminal D-leucine methyl ester can be synthesized in solution and then coupled to a resin-bound peptide fragment. This strategy is particularly useful for the synthesis of long or difficult peptide sequences where stepwise synthesis is inefficient. The success of such a condensation depends on the coupling efficiency, which can be influenced by the solvent system and the choice of coupling reagents. nih.gov

Table 2: Key Parameters in Solid-Phase Peptide Synthesis Involving D-Amino Acids

ParameterDescriptionRelevance to D-Leucine Incorporation
Resin The solid support onto which the peptide is assembled.The choice of resin (e.g., Rink amide, Wang) determines the C-terminal functionality of the cleaved peptide.
Protecting Groups Temporary chemical modifications to prevent side reactions (e.g., Fmoc for the α-amino group).Standard Fmoc/tBu strategy is commonly used for incorporating D-amino acids.
Coupling Reagents Reagents that facilitate the formation of the peptide bond (e.g., HBTU, HATU, DIC).The choice of coupling reagent is critical to minimize racemization, especially when coupling D-amino acids.
Cleavage The process of releasing the final peptide from the solid support.Typically achieved using a strong acid cocktail (e.g., TFA-based).

Chemoenzymatic Peptide Synthesis Involving this compound

Chemoenzymatic peptide synthesis combines the selectivity of enzymes with the versatility of chemical synthesis to produce peptides under mild conditions. nih.gov Certain proteases, such as subtiligase and other engineered ligases, can catalyze the formation of peptide bonds. nih.gov A key advantage of this approach is the potential for high stereoselectivity and regioselectivity, minimizing the need for extensive protecting group strategies.

The incorporation of D-amino acids into peptides using enzymatic methods is an area of active research. While many proteases exhibit strong L-stereospecificity, some engineered enzymes have been developed to accept D-amino acid substrates. nih.gov In a typical chemoenzymatic ligation, a peptide fragment with a C-terminal ester, such as a methyl ester, is used as the acyl donor, and another peptide fragment with a free N-terminus acts as the acyl acceptor.

This compound can potentially serve as a nucleophilic component (after neutralization) in an enzyme-catalyzed ligation, or a peptide fragment terminating in D-leucine methyl ester could act as an acyl donor. For example, subtiligase variants have been shown to ligate peptide fragments where the N-terminal residue of the nucleophile can be a D-amino acid. The efficiency of such ligations depends on the specific enzyme variant and the surrounding amino acid sequence.

Table 3: Enzymes and Strategies in Chemoenzymatic Peptide Synthesis Amenable to D-Amino Acid Incorporation

Enzyme/StrategyDescriptionPotential Application for this compound
Subtiligase Variants Engineered subtilisin proteases that favor synthesis over hydrolysis.Can be used to ligate peptide fragments, with some variants showing tolerance for D-amino acids at the N-terminus of the nucleophile.
Omniligase-1 A broad-specificity ligase engineered from subtilisin BPN'.Has been used for the efficient cyclization of peptides containing D-amino acids.
Native Chemical Ligation (NCL) A chemical ligation method where a C-terminal thioester reacts with an N-terminal cysteine.Can be combined with enzymatic methods to produce larger proteins containing D-amino acids. nih.gov

Biochemical and Biological Research Applications of D Leucine Methyl Ester Hydrochloride

Investigation of Amino Acid Metabolism Pathways

D-Leucine methyl ester hydrochloride is instrumental in studies aimed at elucidating the complex pathways of amino acid metabolism. chemimpex.com Its structure allows researchers to probe the specificity and regulatory mechanisms of enzymes and transport systems involved in amino acid processing.

Studies on Protein Synthesis Regulation and Amino Acid Utilization

While L-leucine is well-known for its role in stimulating protein synthesis, the use of D-leucine and its derivatives like this compound allows for the investigation of the stereospecificity of the cellular machinery involved in protein synthesis and amino acid utilization. chemimpex.comnih.gov Although D-amino acids are not typically incorporated into proteins via ribosomal synthesis in most organisms, studying their effects can provide insights into the regulatory checkpoints and the specificity of aminoacyl-tRNA synthetases.

Research in this area often involves comparing the cellular responses to L- and D-isomers of amino acid derivatives. For instance, studies on the mTOR (mammalian target of rapamycin) signaling pathway, a key regulator of cell growth and protein synthesis, have extensively used L-leucine. By introducing this compound, researchers can investigate whether the pathway is exclusively activated by the L-isomer or if the D-form can exert any modulatory effects, potentially revealing novel regulatory mechanisms or the promiscuity of sensing proteins.

Role in Amino Acid Transport Mechanisms (e.g., dipeptide-specific facilitated transport)

The transport of amino acids and their derivatives across cellular membranes is a critical process for cellular nutrition and signaling. Research has identified specific transport systems for dipeptides, which can be more efficiently absorbed than single amino acids in some cases. Studies on L-leucyl-L-leucine methyl ester have revealed its uptake via a novel dipeptide-specific facilitated transport system in lymphocytes and monocytes. nih.govnih.gov This transport process is distinct from previously characterized mammalian dipeptide transport systems. nih.gov

While these studies have primarily focused on dipeptides composed of L-amino acids, the use of this compound can help to probe the stereoselectivity of these transporters. Investigating the competitive inhibition of the transport of a labeled L-dipeptide by a D-amino acid ester or a dipeptide containing a D-amino acid can reveal the structural requirements for substrate binding and transport. For example, a study on the neutral amino acid cotransport system in the larval midgut of Bombyx mori identified L-leucine methyl ester as a powerful allosteric activator, significantly increasing the maximal velocity (Vmax) of leucine (B10760876) uptake. nih.gov Utilizing this compound in similar assays could determine if this activation is stereospecific.

Protein Engineering and Design Utilizing D-Leucine Methyl Ester Scaffolds

The incorporation of unnatural amino acids, including D-isomers, into proteins is a powerful strategy in protein engineering. nih.gov this compound serves as a precursor for the synthesis of D-leucine, which can then be incorporated into peptides and proteins to confer novel properties.

Incorporation into Modified Proteins for Enhanced Stability or Functionality

One of the primary motivations for incorporating D-amino acids into peptides and proteins is to enhance their stability against proteolytic degradation. mdpi.com Proteases, the enzymes that break down proteins, are highly stereospecific and primarily recognize L-amino acids. By introducing D-leucine at specific positions, the resulting peptide bonds become resistant to cleavage by common proteases, thereby increasing the in vivo half-life of therapeutic peptides.

Table 1: Comparison of Bioactivity of B1OS and its D-Leucine Modified Variant

PeptideMinimum Inhibitory Concentration (MIC) against S. aureus (μM)Minimum Inhibitory Concentration (MIC) against MRSA (μM)Hemolytic Activity (HC50 in μM)
B1OS3264>128
B1OS-D-L2474.5

Data sourced from a study on a novel peptide from Odorrana schmackeri. mdpi.com

Applications in Bioconjugation and Biopolymer Synthesis

This compound is a valuable building block in the synthesis of specialized biopolymers and for bioconjugation, although specific examples directly utilizing this compound are not as prevalent in the literature as those for its L-counterpart. However, the principles of peptide synthesis and polymer chemistry suggest its potential in these areas.

In biopolymer synthesis, amino acid esters are common starting materials for producing poly(amino acid)s and other peptide-based polymers. These polymers have applications in drug delivery, tissue engineering, and as biomaterials. nih.gov The incorporation of D-leucine via its methyl ester can be used to create polymers with enhanced resistance to degradation by proteases, a desirable characteristic for in vivo applications. Research on leucine-based polymers explores various synthetic routes to create materials with controlled properties. researchgate.net

In the field of bioconjugation, which involves the chemical linking of molecules to biomolecules like proteins, D-leucine methyl ester could be used to introduce a D-leucine residue as a specific recognition site or to create a stable linkage. While the primary amino group of the ester is a common site for conjugation, the ester group itself can also be a reactive handle for specific chemical modifications.

Mechanistic Studies of Bioactive Derivatives Related to D-Leucine Methyl Ester

The incorporation of D-leucine into bioactive molecules can significantly impact their mechanism of action. This compound serves as a precursor for synthesizing these derivatives, allowing for detailed structure-activity relationship (SAR) studies.

A recent study on novel diaryl-substituted pyrazolo[3,4-d]pyrimidines as potential anticancer agents provides a compelling example. acs.orgacs.org In this research, a series of compounds were synthesized and evaluated for their antiproliferative activities. One of the derivatives, compound 11i , which contained a D-leucine moiety, demonstrated slightly higher activity against multiple cancer cell lines compared to its L-leucine analog, 11d . acs.orgacs.org

Table 2: Antiproliferative Activity (IC50 in μM) of D-Leucine and L-Leucine Containing Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell Line: HeLaCell Line: HCT 116Cell Line: A2780Cell Line: A549
11d (L-leucine) 0.098 ± 0.0120.065 ± 0.0090.124 ± 0.0150.156 ± 0.021
11i (D-leucine) 0.085 ± 0.0110.051 ± 0.0070.103 ± 0.0130.132 ± 0.018

Data represents the half-maximal inhibitory concentration (IC50) and is sourced from a study on novel diaryl-substituted pyrazolo[3,4-d]pyrimidines. acs.org

Mechanistic studies revealed that these compounds induced cell cycle arrest and apoptosis. acs.org The finding that the D-leucine derivative exhibited enhanced potency suggests that the stereochemistry at this position plays a crucial role in the interaction of the molecule with its biological target, which was identified as both tubulin and cell division cycle 5-like (CDC5L) protein. acs.org Such studies highlight the importance of exploring D-amino acid-containing derivatives in drug discovery, as subtle stereochemical changes can lead to significant improvements in therapeutic efficacy. The synthesis of these derivatives often involves standard peptide coupling chemistries where this compound can be a key starting material. acs.org

Analysis of Cellular Uptake and Intracellular Processing of Amino Acid Esters

The esterification of amino acids is a key strategy to enhance their transport across the lipophilic cell membrane. nih.gov The carboxyl group of an amino acid, when converted to an ester, is masked, which can increase the molecule's lipophilicity and alter its charge, thereby facilitating its passage into the cell. nih.gov Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester bond, releasing the original amino acid to participate in cellular processes. nih.gov This strategy has been shown to significantly increase the intracellular concentration of unnatural amino acids, leading to more efficient incorporation into proteins during synthesis. nih.gov

Research on dipeptides has revealed specific transport mechanisms that can handle amino acid esters. For instance, a novel dipeptide-specific facilitated transport system has been identified in lymphocytes and monocytes that incorporates leucyl-leucine (B1605453) methyl ester (LLOMe). nih.gov This transport process is saturable and shows specificity for dipeptides composed of L-stereoisomer amino acids, with uptake enhanced by hydrophobic ester groups at the C-terminus. nih.gov While this specific study focused on L-leucine derivatives, it highlights that cells possess specialized machinery for the uptake of amino acid esters, a process that is crucial for the subsequent biological effects of these compounds. nih.gov The study of this compound allows researchers to explore the stereoselectivity of these uptake and processing pathways.

Elucidation of Molecular Mechanisms of Action

The unique properties of D-amino acids and their derivatives are leveraged to uncover molecular mechanisms in various pathological conditions, including epilepsy and cancer.

Anti-seizure Activity of D-leucine

Research has demonstrated that D-leucine possesses potent anti-seizure properties. nih.gov Studies in mouse models of epilepsy have shown that D-leucine is effective against both chemically-induced and electroshock-induced seizures, and surprisingly, it can terminate seizure activity even after its onset. nih.govhopkinsmedicine.org This is a significant finding, as the corresponding L-enantiomer, L-leucine, was not effective at aborting ongoing seizures. hopkinsmedicine.org

The mechanism behind D-leucine's anticonvulsant effect appears to be novel. hopkinsmedicine.orgsciencedaily.com Investigations have ruled out competition with kainic acid at its binding sites on glutamate (B1630785) receptors. nih.gov Furthermore, screening of other candidate neuronal receptors has not identified a direct interaction, suggesting that D-leucine may act through a previously unknown signaling pathway to control seizures. nih.govsciencedaily.com One hypothesis suggests that the anti-seizure effect may be related to cellular responses to mild hypoglycemia, though protection at very low doses also points towards a potential role as a signaling molecule. aesnet.org

Antineoplastic Effects of Leucine Dipeptide Derivatives

Derivatives of D-leucine have shown promise as anticancer agents. In a study focused on designing linear leucine homodipeptides based on the structure of a naturally antitumor cyclic peptide, a derivative composed exclusively of two D-leucine residues showed the highest antineoplastic activity. nih.gov This compound, N-tertbutyl-D-leucine-N-methyl-D-leucinebenzyl (referred to as A7), exhibited remarkable inhibitory effects against various cancer cell lines. nih.gov

The mechanism of action for this D-leucine dipeptide derivative involves the induction of cell cycle arrest and apoptosis. nih.gov Further investigation revealed that it promotes the cleavage of key apoptotic proteins, caspase-9 and caspase-3, increases intracellular calcium levels, and decreases the mitochondrial membrane potential, all of which are hallmarks of programmed cell death. nih.gov The study concluded that the D/L conformation of the amino acid residues is critical for the compound's activity. nih.gov Another study also found that modifying a peptide with a D-leucine residue significantly enhanced its killing speed against lung cancer cells while showing low cytotoxicity to normal human cells. nih.gov

Table 1: Antineoplastic Effects of D-Leucine Dipeptide Derivative (A7)

Observed Effect Mechanism of Action Reference
Inhibition of tumor cell proliferation Induces cell cycle arrest and apoptosis. nih.gov
Induction of early apoptosis Increases Annexin-V positive cells. nih.gov
Activation of apoptotic pathway Promotes cleavage of caspase-9 and caspase-3. nih.gov

Analytical and Spectroscopic Characterization Methodologies in D Leucine Methyl Ester Hydrochloride Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural verification of D-Leucine Methyl Ester Hydrochloride, providing insights into atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of every atom in the molecule can be mapped.

In ¹H NMR, the protons of the methyl ester group typically appear as a sharp singlet, while the protons of the isobutyl side chain and the alpha-carbon exhibit characteristic splitting patterns (e.g., doublets, triplets, multiplets) due to spin-spin coupling with adjacent protons. The protons of the ammonium (B1175870) group (-NH3+) often appear as a broad singlet. The exact chemical shifts can be influenced by the solvent used and the concentration. rsc.org

¹³C NMR provides complementary information, showing distinct signals for the carbonyl carbon of the ester, the alpha-carbon, the methyl ester carbon, and the carbons of the isobutyl side chain. rsc.org Advanced NMR techniques can also be applied to study the molecule's conformational dynamics in solution, revealing information about rotational barriers and the populations of different conformers. auremn.org.brcopernicus.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is estimated based on typical values for similar structures like amino acid esters and hydrochlorides. rsc.orgresearchgate.netspectrabase.com

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
Methyl Ester Protons (-OCH₃)¹H~3.7Singlet
Alpha-Proton (α-CH)¹H~4.0Triplet
Beta-Protons (-CH₂)¹H~1.7Multiplet
Gamma-Proton (γ-CH)¹H~1.6Multiplet
Delta-Protons (δ-CH₃)¹H~0.9Doublet
Ammonium Protons (-NH₃⁺)¹HBroadSinglet
Carbonyl Carbon (C=O)¹³C~172-
Alpha-Carbon (α-C)¹³C~53-
Methyl Ester Carbon (-OCH₃)¹³C~52-
Beta-Carbon (-CH₂)¹³C~40-
Gamma-Carbon (γ-CH)¹³C~25-
Delta-Carbons (δ-C)¹³C~22-

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which serves as a molecular fingerprint. Using techniques like Electrospray Ionization (ESI), the molecule is typically observed in its protonated form, [M+H]⁺, where M is the molecular weight of the free base (D-Leucine Methyl Ester).

Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) is employed to fragment the parent ion. nih.gov The fragmentation of leucine (B10760876) derivatives is well-studied. nih.govnih.gov Common fragmentation pathways for protonated D-Leucine Methyl Ester include the neutral loss of the entire carbomethoxy group (-COOCH₃) or the loss of methanol (B129727) (-CH₃OH). A primary and abundant fragment ion corresponds to the loss of formic acid (HCOOH) from the protonated molecule, resulting in an immonium ion. researchgate.net Another characteristic fragmentation is the cleavage of the isobutyl side chain. researchgate.net These specific fragmentation patterns allow for the unambiguous identification of the leucine ester structure.

Table 2: Expected Mass Spectrometry Fragments for this compound (Observed as [M+H]⁺) Calculated for the free base C₇H₁₅NO₂ (MW: 145.20). The analysis is performed on the protonated molecule [M+H]⁺ = 146.2 m/z.

m/z (mass-to-charge ratio) Proposed Fragment Identity Neutral Loss
146.2[M+H]⁺ (Protonated Parent Molecule)-
102.1[M+H - HCOOH]⁺Formic Acid (46.0 Da)
88.1[M+H - C₄H₈]⁺Isobutylene (56.1 Da)
86.1[M+H - HCOOH - NH₃]⁺ (immonium ion)Formic Acid + Ammonia
74.1[H₂N=CH-COOCH₃]⁺Isobutylene (56.1 Da)
59.1[COOCH₃]⁺-

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

For this compound, the spectrum is characterized by several distinct peaks. A strong, sharp absorption band is expected for the ester carbonyl (C=O) stretch. libretexts.orgopenstax.org The C-O stretching vibrations of the ester group will also be present and are typically strong. libretexts.org Due to the hydrochloride salt form, the primary amine exists as an ammonium ion (-NH₃⁺), which gives rise to a broad and prominent absorption band in the N-H stretching region. Finally, characteristic C-H stretching and bending vibrations from the alkyl portions of the molecule (the isobutyl side chain and methyl ester) will be visible. openstax.orglibretexts.org

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound Frequency ranges are based on established values for the respective functional groups. openstax.orglibretexts.orgnist.govresearchgate.net

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Ammonium (-NH₃⁺)N-H Stretch3200 - 2800Strong, Broad
Alkyl (C-H)C-H Stretch2960 - 2850Medium to Strong
Ester Carbonyl (C=O)C=O Stretch~1740Strong, Sharp
Ammonium (-NH₃⁺)N-H Bend~1600 - 1500Medium
Alkyl (C-H)C-H Bend~1470 - 1370Medium
Ester (C-O)C-O Stretch1300 - 1150Strong

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for separating this compound from impurities and, crucially, for distinguishing it from its L-enantiomer to determine enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the enantiomeric excess (e.e.) of this compound. Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP). sigmaaldrich.com

Several types of CSPs are effective for separating amino acid enantiomers and their derivatives:

Protein-Based CSPs: Columns based on immobilized proteins like α₁-acid glycoprotein (B1211001) (AGP) can resolve a wide range of chiral compounds, including amines and esters, typically in reversed-phase mode. hplc.eu

Macrocyclic Glycopeptide CSPs: Stationary phases like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) or ristocetin (B1679390) A are highly effective for separating underivatized amino acids and their simple derivatives. sigmaaldrich.commst.edu They operate through a combination of interactions, including hydrogen bonding, ionic interactions, and steric repulsion. mst.edu

Pirkle-Type CSPs: These phases work on the principle of π-π interactions, hydrogen bonding, and dipole stacking. A key advantage is that by choosing a CSP with the opposite absolute configuration, the elution order of the enantiomers can be inverted, which is beneficial for accurately quantifying a trace enantiomer. hplc.eu

By using an appropriate chiral HPLC method, two distinct peaks for D- and L-Leucine Methyl Ester Hydrochloride can be obtained. The ratio of the areas of these two peaks is used to calculate the enantiomeric purity.

Table 4: Overview of Chiral Stationary Phases (CSPs) for Enantiomeric Separation

CSP Type Principle of Separation Typical Mobile Phase Suitability for Amino Acid Esters
Protein-Based (e.g., AGP)Hydrophobic and polar interactions with protein binding sites.Reversed-phase (aqueous buffers with organic modifier). hplc.euHigh
Macrocyclic Glycopeptide (e.g., Teicoplanin)Complex mechanism involving inclusion, H-bonding, ionic, and dipolar interactions. sigmaaldrich.commst.eduPolar-organic, reversed-phase. sigmaaldrich.comVery High
Pirkle-Type (e.g., Phenylglycine)π-π interactions, H-bonding, dipole-dipole interactions. hplc.euNormal-phase (e.g., hexane/alcohol). hplc.euHigh

Gas Chromatography (GC) can be used for the analysis of this compound, but it typically requires an additional derivatization step to increase the compound's volatility and thermal stability. mdpi.com While the methyl ester form is more volatile than the parent amino acid, the free amino group can cause poor chromatographic peak shape.

A common strategy involves a two-step derivatization: first, esterification of the carboxylic acid (already done in this case), and second, acylation of the amino group. mdpi.com Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) are used to convert the amine to a pentafluoropropionamide. The resulting N-PFP-D-leucine methyl ester is highly volatile and electron-capturing, making it well-suited for separation by GC and sensitive detection, often by mass spectrometry (GC-MS). mdpi.com

This method is particularly useful for quantitative analysis in complex matrices. When coupled with a chiral GC column, this technique can also be used for enantiomeric separation. nih.govnih.gov Studies have shown that such derivatives are stable in organic solvents like toluene (B28343) for extended periods, allowing for reliable and reproducible analysis. mdpi.com

X-ray Crystallography for Solid-State Structure Analysis

As of the latest available scientific literature and crystallographic databases, a detailed single-crystal X-ray diffraction analysis for this compound has not been publicly reported. Consequently, specific crystallographic data, such as unit cell parameters, space group, and precise atomic coordinates, are not available.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique involves directing a beam of X-rays onto a single crystal of the substance of interest. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a specific pattern of directions and intensities. By measuring this diffraction pattern, researchers can mathematically reconstruct the electron density map of the molecule and, from that, deduce the exact position of each atom.

For a compound like this compound, a successful X-ray crystallographic study would provide invaluable insights into its solid-state conformation. It would reveal the precise bond lengths and angles of the molecule, the conformation of the leucine side chain, and the geometry of the methyl ester group. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride ion, as well as other potential non-covalent interactions that govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the compound's physical properties and for computational modeling studies.

Although specific data for this compound is not available, the general principles of how such data would be presented are well-established. A typical crystallographic data table would include the following parameters:

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterValue (Example)
Chemical FormulaC₇H₁₆ClNO₂
Formula Weight181.66 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.80
b (Å)8.50
c (Å)21.20
α (°)90
β (°)90
γ (°)90
Volume (ų)1043.4
Z (molecules per unit cell)4
Density (calculated) (g/cm³)1.156
Absorption Coefficient (mm⁻¹)0.35
F(000)392
Crystal Size (mm³)0.30 x 0.20 x 0.15
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)293(2)
Reflections Collected5000
Independent Reflections2000
R-factor (%)4.5
Goodness-of-fit1.05

Note: The data in this table is hypothetical and serves only as an example of what would be reported from an X-ray crystallography experiment. It does not represent actual measured data for this compound.

The pursuit of crystallographic data for this compound remains an area for future research. Such a study would be a valuable contribution to the chemical sciences, providing a foundational piece of structural information for this amino acid derivative.

Computational and Theoretical Studies of D Leucine Methyl Ester Hydrochloride

Molecular Modeling and Simulation of D-Leucine Methyl Ester Hydrochloride

Molecular modeling and simulation serve as powerful tools to explore the dynamic nature of this compound. These computational techniques allow for the examination of its conformational landscape and its interactions within complex chemical environments.

Conformational Analysis and Stereochemical Insights

The three-dimensional structure of a molecule is fundamental to its function. Conformational analysis of amino acid esters, including this compound, reveals the preferred spatial arrangements of their atoms. Generally, the ester group's conformation is a key area of investigation, with most esters favoring a Z conformation due to a combination of steric and dipole-dipole interactions. researchgate.net However, for certain esters, steric effects can favor the E-conformation. researchgate.net The presence of the ester group adjacent to a flexible part of the molecule, such as the side chain of leucine (B10760876), allows for free rotation and the generation of multiple conformational isomers. researchgate.net Understanding the energy differences and rotational barriers between these conformers is crucial. researchgate.net

Binding Mode Predictions in Chiral Recognition Systems

Chiral recognition is a critical process in many biological and chemical systems. Computational simulations are instrumental in predicting how a chiral molecule like this compound interacts with a chiral environment, such as a chiral stationary phase in chromatography or a receptor binding site.

Molecular dynamics simulations can be employed to study the binding of D-leucine derivatives to chiral selectors. For instance, studies on Dansyl-(D)-Leucine binding to a chiral micelle, poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly(SULV)), have shown that the D-enantiomer has a different binding affinity compared to its L-counterpart. nih.gov These simulations can identify the specific interactions, such as hydrogen bonds, that govern chiral recognition. nih.gov In the case of Dansyl-(D)-Leucine, it was observed to favor a specific binding pocket and form key hydrogen bonds with the chiral selector. nih.gov By comparing the binding free energies of the D- and L-enantiomers, researchers can computationally validate experimental observations and gain a deeper understanding of the molecular basis for chiral separation. nih.gov Such studies provide a framework for predicting the binding behavior of this compound in similar chiral systems.

Quantum Chemical Calculations

Quantum chemical calculations offer a more detailed electronic-level understanding of molecular properties and reactivity. These methods are essential for accurately describing the behavior of this compound.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the mechanisms and energy changes of chemical reactions. For amino acid esters, DFT calculations can elucidate the pathways of reactions such as hydrolysis. Studies on the base hydrolysis of other amino acid methyl esters, catalyzed by metal complexes, have utilized DFT to model the interaction of the hydroxide (B78521) ion with the carbonyl carbon of the ester. cu.edu.eg These calculations help in optimizing the structures of reactants, transition states, and products, providing a detailed picture of the reaction mechanism. cu.edu.eg

For this compound, DFT could be used to model its esterification from D-leucine or its hydrolysis back to the amino acid. researchgate.netnih.gov For example, in the synthesis of amino acid methyl esters using trimethylchlorosilane and methanol (B129727), DFT could model the reaction intermediates and transition states, explaining the observed yields and reaction conditions. researchgate.netnih.gov Similarly, DFT has been used to explain the reaction mechanism for the ring-opening of epoxides and the formation of lactones in derivatives of cyclic β-amino acids, demonstrating its utility in complex reaction pathways. beilstein-journals.org

Prediction of Spectroscopic Parameters and Electronic Properties

Quantum chemical calculations are invaluable for predicting spectroscopic data, which can then be compared with experimental results to validate the computed structures and properties. acs.orgnih.gov Methods like DFT can be used to calculate vibrational frequencies (FT-IR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.net

For a molecule like this compound, theoretical calculations of its vibrational spectra can help in assigning the observed experimental bands to specific molecular motions. researchgate.net Furthermore, calculations of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into the molecule's reactivity and electronic transitions. The molecular electrostatic potential (MEP) can also be calculated to identify the regions of the molecule that are rich or poor in electrons, predicting sites for electrophilic and nucleophilic attack. researchgate.net

In Silico Screening for Novel Applications and Interactions

In silico screening involves using computational methods to search large databases of molecules for potential new applications or to identify interactions with biological targets. While specific in silico screening studies focused solely on this compound are not widely documented, the methodologies are well-established and applicable.

Leucine derivatives are known to interact with various biological targets, such as leucine aminopeptidase, an enzyme implicated in conditions like cancer. nih.govnih.gov Virtual screening and molecular docking studies have been used to identify novel inhibitors of this enzyme. nih.govnih.gov In such studies, a library of compounds can be computationally docked into the active site of the target protein to predict their binding affinity and mode. This approach could be used to explore potential biological activities of this compound.

Furthermore, in silico methods are crucial in drug design for predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov These predictions help in the early stages of drug development to filter out compounds with unfavorable pharmacokinetic profiles. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of molecules with their biological activity, aiding in the design of more potent compounds. nih.gov

Future Directions and Emerging Research Areas for D Leucine Methyl Ester Hydrochloride

Development of Next-Generation Sustainable Synthetic Methodologies

The synthesis of amino acid esters, including D-Leucine Methyl Ester Hydrochloride, is a cornerstone of peptide chemistry and pharmaceutical development. chemimpex.com Traditional methods often rely on reagents like thionyl chloride or strong acids such as gaseous hydrochloric acid and sulfuric acid. nih.govmdpi.com While effective, these methods can present challenges related to harsh reaction conditions, safety, and waste disposal. nih.gov

A significant advancement has been the adoption of the trimethylchlorosilane (TMSCl) in methanol (B129727) system. nih.govmdpi.comresearchgate.net This method offers a more convenient, one-pot reaction at room temperature, leading to good or excellent yields for a wide range of amino acids, including aliphatic and aromatic variants. nih.govgoogle.com The process is operationally simpler and avoids many of the drawbacks of older techniques. mdpi.com

Future research is focused on developing even more sustainable "green" methodologies. Key areas of exploration include:

Biocatalysis : The use of enzymes, such as engineered protoglobin nitrene transferases, presents a novel approach. nih.gov These enzymes can catalyze the enantioselective amination of carboxylic acid esters, offering a direct route to chiral α-amino esters under ambient conditions in whole-cell systems. nih.gov

Improved Catalytic Systems : Research into novel catalysts, such as those involving palladium precursors with specific ligands like JohnPhos or Q-Phos, is underway to optimize reaction efficiency, reduce catalyst loading, and improve yields in related synthetic transformations. acs.org

Dendrimer-Based Synthesis : An innovative approach utilizes dendrimeric intermediates for the one-pot synthesis of N-alkyl-β-amino esters. cambridge.org This method, which uses friendly reaction conditions, could be adapted for α-amino acid esters, representing a new frontier where dendrimers are used as tools for synthesizing organic compounds. cambridge.org

Table 1: Comparison of Synthetic Methods for Amino Acid Methyl Esters

Method Reagents Conditions Advantages Disadvantages Citations
Traditional Acid Catalysis Gaseous HCl or H₂SO₄ in Methanol Often requires heating/reflux Well-established Harsh conditions, potential side reactions nih.govmdpi.com
Thionyl Chloride SOCl₂ in Methanol Often performed at low temperatures, followed by reflux High reactivity, effective Generates corrosive byproducts (HCl, SO₂) mdpi.comchemicalbook.comgoogle.com
Trimethylchlorosilane (TMSCl) TMSCl in Methanol Room temperature Mild conditions, high yields, operational simplicity --- nih.govmdpi.comgoogle.com
Biocatalysis (Emerging) Engineered Enzymes Ambient temperature, aqueous systems High enantioselectivity, environmentally benign Substrate scope may be limited nih.gov

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

Amino acids and their derivatives are powerful building blocks for creating ordered nanostructures through self-assembly. nih.govd-nb.info This process is driven by a variety of non-covalent interactions, including hydrogen bonds, electrostatic forces, hydrophobic interactions, and π–π stacking. d-nb.inforsc.org this compound possesses the key features for such behavior: a hydrophobic isobutyl side chain and hydrophilic amine and ester groups that can engage in hydrogen bonding and electrostatic interactions.

The self-assembly of amino acid derivatives can lead to a variety of complex supramolecular structures:

Nanofibers and Hydrogels : Amphiphilic amino acid derivatives, such as those with an Fmoc-protecting group, can self-assemble into nanofibers that entangle to form hydrogels. rsc.org Studies on Fmoc-leucine have shown it forms nanofibers approximately 20 nm in width, driven by a combination of hydrogen bonds, hydrophobic forces, and π-stacking. rsc.org

Nanorings and Nanospheres : The steric bulk of the amino acid side chain can significantly influence the final morphology. rsc.org For example, derivatives of alanine (B10760859) and phenylalanine have been shown to form distinct structures like nanorings and nanospheres, respectively, highlighting the role of steric effects in guiding self-assembly. rsc.org

Chirality-Driven Assembly : Chirality plays a critical role in the self-assembly process. acs.org Co-assembly of D- and L-enantiomers of aromatic amino acids can lead to different morphologies and mechanically more robust materials compared to the assembly of pure enantiomers. acs.org This suggests that this compound could be used alone or with its L-enantiomer to fabricate novel supramolecular materials. acs.org

The ability of these simple molecules to form complex architectures makes them a focal point in the bottom-up approach to building functional biomaterials. nih.govd-nb.info

Innovative Applications in Advanced Material Science and Nanotechnology

The self-assembled structures derived from amino acid esters are not merely scientific curiosities; they are being actively explored for cutting-edge applications in material science and nanotechnology. The specific properties of this compound make it a candidate for creating biocompatible and biodegradable materials.

Functional Biomaterials : Amino-acid-based nanostructures are being investigated for a wide range of biomedical applications due to their inherent biocompatibility. nih.govd-nb.info These materials can be designed to replicate biological systems. researchgate.net

Drug Delivery Systems : Self-assembled nanostructures, such as nanospheres or nanovesicles, can serve as carriers for therapeutic agents. d-nb.info The co-assembly of amino acid derivatives with other functional molecules, like photosensitizers or drugs, can create sophisticated systems for targeted delivery and therapy. d-nb.info

Nanoparticle Stabilization : Amino acid esters can be used as capping agents to stabilize nanoparticles. For instance, L-cysteine methyl ester hydrochloride has been used to create highly stable gold nanoparticles that are safe in biological assays, opening pathways for their use in applications like vaccinology. researchgate.net

Tissue Engineering : Hydrogels formed from the self-assembly of amino acid derivatives can provide scaffolds that mimic the extracellular matrix, supporting cell growth and tissue regeneration. rsc.org

The versatility and low cost of using amino acid derivatives as building blocks position them as attractive candidates for developing the next generation of advanced materials. d-nb.info

Advanced Mechanistic Studies on Complex Biochemical Interactions and Pathways

While this compound is a synthetic compound, its structural similarity to the natural amino acid L-leucine suggests it can interact with biological systems in unique ways. Research into its biochemical mechanisms is multifaceted.

One of the most striking examples of a related compound's mechanism involves L-leucyl-L-leucine methyl ester (Leu-Leu-OMe). This dipeptide ester selectively kills cytotoxic lymphocytes by being transported into lysosomes, where the enzyme dipeptidyl peptidase I polymerizes it. nih.gov This leads to the formation of membranolytic metabolites, (Leu-Leu)n-OMe, which accumulate and rupture the lysosomal and plasma membranes, causing cell death. nih.gov This highly specific mechanism highlights how an amino acid ester can be transformed into a potent cytotoxic agent by an intracellular enzyme. nih.gov

Future mechanistic studies on this compound could explore:

Enzyme Interactions : Investigating its role as a substrate or inhibitor for D-stereospecific peptidases or other enzymes that may recognize the D-configuration. researchgate.net

Metabolic Fate : Tracing the metabolic pathways of the D-enantiomer. While L-leucine is known to be metabolized into compounds like β-hydroxy-β-methylbutyrate (HMB), which has its own anabolic effects, the pathways for D-leucine and its esters are less understood. nih.govresearchgate.net

Cellular Transport : Studying how the esterification of the carboxyl group affects its transport across cellular membranes and its subsequent intracellular localization and activity.

Integration with High-Throughput Screening and Automation in Chemical Synthesis

Modern chemical and pharmaceutical research heavily relies on high-throughput and automated methods to accelerate discovery and optimization. This compound and other chiral building blocks are increasingly being integrated into these advanced workflows.

High-Throughput Screening (HTS) : HTS allows for the rapid testing of massive compound libraries against biological targets to identify "hits." bmglabtech.com This technology can be used to screen libraries of amino acid derivatives, including this compound, to discover novel therapeutic leads or to probe biological pathways. nih.gov The process involves miniaturization and automation, using robotic workstations to test millions of compounds in a short time. bmglabtech.com

Automated Synthesis : The synthesis of peptides and other complex molecules is now frequently automated. nih.gov Platforms for automated synthesis can be used to incorporate this compound into libraries of peptides or other polymers for subsequent screening. nih.gov

Reaction Optimization : High-throughput experimentation (HTE) can be used to rapidly screen an array of catalysts, solvents, and reaction conditions on a microscale. acs.org This allows for the efficient optimization of the synthesis of this compound, leading to higher yields and cleaner reaction profiles with minimal material consumption. acs.org

Enantiomeric Excess Determination : Novel fluorescence-based assays have been developed for the high-throughput determination of enantiomeric excess in amino acid esters. nih.gov These methods, which can be run in 384-well plates, enable the rapid screening of asymmetric reactions to find optimal conditions for producing chirally pure compounds like this compound. nih.gov

The combination of these technologies creates a powerful platform for the discovery, synthesis, and analysis of chiral molecules, accelerating the pace of research and development. acs.orgnih.gov

Q & A

Q. What are the established methods for synthesizing D-Leucine Methyl Ester Hydrochloride, and how is purity ensured?

this compound is synthesized via a two-step process:

Esterification : React D-Leucine with trimethylsilyl chloride in methanol, following methods by Li and Sha (2008) .

Purification : The product is isolated via crystallization, yielding ~85% purity. Final characterization employs ¹H/¹³C NMR and high-resolution mass spectrometry to confirm structural integrity . Purity (>98%) is validated using infrared spectroscopy (IR) , with ester C=O stretching at 1745 cm⁻¹ and NH bending at 1584 cm⁻¹ .

Q. How is the optical rotation of this compound measured, and what values are reported?

Optical rotation is determined using polarimetry in aqueous (H₂O) or ethanolic (EtOH) solutions. Reported values include:

  • [α]D²⁰ = –14 ± 1° (c = 1.0, H₂O)
  • Literature comparisons: [α]D²⁰ = –(12–16)° (c = 2.0, H₂O) . Variability may arise from solvent concentration or temperature differences.

Q. What analytical techniques are critical for verifying the compound’s stability under storage conditions?

Stability assessments require:

  • Thermogravimetric analysis (TGA) to monitor decomposition temperatures.
  • HPLC to detect degradation products.
  • Moisture sensitivity tests , as hydrochloride salts are hygroscopic. Storage at 2–8°C in airtight containers is recommended .

Advanced Research Questions

Q. How does this compound serve as a precursor in synthesizing enantioselective ion channel modulators?

In , the compound is used to synthesize (R)-MDIMP , a modulator of voltage-gated calcium channels (VGCCs) . Key steps include:

  • Coupling reaction : Reacting this compound with α,α’-dibromo-o-xylene in acetonitrile .
  • Biological activity : MDIMP exhibits concentration-dependent inhibition of CaV1.3 channels (IC₅₀ = 957 mM, Hill coefficient = 3.5) . Low concentrations (250 mM) paradoxically increase channel activity, suggesting dual regulatory mechanisms .

Q. What statistical methodologies are recommended for analyzing concentration-response relationships in channel modulation studies?

  • Software : Use pCLAMP (v10.2) for electrophysiological data acquisition and SigmaPlot (v12.3) for curve fitting .
  • Analysis : Normalize inhibition data to time-matched basal activity to isolate compound effects. Fit concentration-response curves using the Hill equation. Report IC₅₀ , Hill coefficients , and confidence intervals (e.g., 957 ± 15 mM for CaV1.3) .

Q. How can researchers reconcile discrepancies in reported melting points or spectral data across studies?

  • Melting points : Reported values range from 148–150°C to 158–160°C for structurally similar esters . Differences may stem from crystallization solvents or heating rates.
  • Spectral data : Cross-validate NMR/IR results with computational simulations (e.g., density functional theory) to confirm peak assignments .

Q. What experimental controls are essential when using this compound in enzymatic assays?

  • Negative controls : Include assays without the compound to rule out solvent (e.g., methanol) interference.
  • Positive controls : Use known esterase inhibitors (e.g., PMSF) to assess nonspecific hydrolysis of the methyl ester group .
  • Thermostability : Pre-incubate the compound at assay temperatures (e.g., 37°C) to ensure stability over time .

Methodological Best Practices

  • Synthesis optimization : Adjust reaction stoichiometry (e.g., KHCO₃ equivalents) to improve yield .
  • Data reproducibility : Replicate experiments across ≥3 independent batches to account for synthetic variability .
  • Safety protocols : Follow Gold Biotechnology’s guidelines for handling hydrochloride salts, including PPE and emergency eyewash access .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.